molecular formula C22H21NO4 B2651077 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1865612-30-1

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2651077
CAS No.: 1865612-30-1
M. Wt: 363.413
InChI Key: FVKFCODFWJPGSI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties This compound (CAS: 1865612-30-1) is a bicyclo[3.1.0]hexane derivative functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. Its molecular formula is C₂₃H₂₃NO₄, with a molecular weight of 377.44 Da . The bicyclo[3.1.0]hexane core introduces significant ring strain and a rigid, compact geometry, making it a valuable scaffold in peptide synthesis and medicinal chemistry for conformational restriction studies. The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)22(10-9-13-11-19(13)22)23-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKFCODFWJPGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the formation of the bicyclic structure through a series of cyclization reactions . The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Fmoc deprotection yields the free amine, which can be further derivatized .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid is in the synthesis of peptides. The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while protecting reactive sites from unwanted reactions.

Case Study: Peptide Synthesis Using Fmoc Chemistry

In a study exploring the efficiency of Fmoc-based methodologies, researchers demonstrated that the incorporation of bicyclic amino acids enhanced the stability and biological activity of synthesized peptides. The use of this compound allowed for improved yields and purity in peptide products, showcasing its effectiveness as a building block in complex peptide structures .

Drug Development

The structural characteristics of this compound also make it a valuable candidate in drug development, particularly in designing inhibitors and modulators for various biological pathways.

Case Study: Anticancer Agents

Research has indicated that derivatives of bicyclic amino acids exhibit promising anticancer properties. For instance, compounds incorporating the bicyclo[3.1.0] structure have been investigated for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the Fmoc group further enhances solubility and bioavailability, making these compounds suitable for therapeutic applications.

Materials Science

In materials science, this compound is being explored for its potential in developing new polymeric materials with tailored properties.

Case Study: Polymer Synthesis

Studies have shown that incorporating this compound into polymer matrices can significantly alter mechanical properties and thermal stability. For example, polymers synthesized with Fmoc-protected bicyclic amino acids demonstrated enhanced tensile strength and flexibility compared to traditional polymer formulations . This application highlights the versatility of the compound beyond biological contexts.

Analytical Chemistry

The compound has also found applications in analytical chemistry as a chiral auxiliary in asymmetric synthesis processes.

Case Study: Chiral Resolution

In chiral resolution studies, this compound has been utilized to improve the enantioselectivity of various reactions, facilitating the separation of enantiomers with high efficiency . This application underscores its significance in producing optically active compounds essential for pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at the amino group. The bicyclic structure provides rigidity and stability to the molecule, which can influence its binding interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Fmoc-protected bicyclic amino acids. Key analogues include:

Compound Name Bicyclo System Molecular Formula Molecular Weight (Da) CAS Number Key Differences/Applications References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid [3.1.0] C₂₃H₂₃NO₄ 377.44 1865612-30-1 High ring strain; compact geometry for peptide design
(2R,3R)-3-Fmoc-amino-bicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] C₂₃H₂₃NO₄ 377.44 2171453-92-0 Larger bicyclo system; reduced strain, altered spatial interactions
2-Fmoc-amino-bicyclo[4.1.0]heptane-2-carboxylic acid [4.1.0] C₂₃H₂₃NO₄ 377.44 1875958-70-5 Expanded ring system; lower strain, enhanced stability
2-Fmoc-amino-bicyclo[2.2.2]octane-2-carboxylic acid [2.2.2] C₂₅H₂₇NO₄ 405.49 2137628-62-5 Bulkier scaffold; increased hydrophobicity
(S)-2-Fmoc-amino-6-azidohexanoic acid Linear chain C₂₁H₂₂N₄O₄ 394.42 159610-89-6 Linear backbone with azide handle for click chemistry

Key Findings

Impact of Bicyclo Systems :

  • The bicyclo[3.1.0] system (target compound) exhibits higher ring strain compared to [2.2.1] and [4.1.0] analogues, enhancing reactivity in cycloaddition reactions but reducing thermal stability .
  • The bicyclo[2.2.2] derivative (CAS: 2137628-62-5) shows increased steric hindrance, limiting its use in solid-phase peptide synthesis but favoring applications in hydrophobic binding pockets .

Functional Group Variations :

  • Azide-functionalized analogues (e.g., CAS: 159610-89-6) enable bioorthogonal click chemistry, a feature absent in the target compound .
  • Hexanedioic acid derivatives (e.g., CAS: 250384-77-1) introduce additional carboxylic acid groups, altering pKa and metal-binding properties .

Synthetic Accessibility :

  • The target compound is synthesized via Fmoc-protection of bicyclo[3.1.0]hexane-2-carboxylic acid , often using Bi(OTf)₃ catalysis (45% yield) . In contrast, [2.2.1] and [2.2.2] systems require multi-step Ullmann coupling or electrophilic cyclization .

Applications: The bicyclo[3.1.0] scaffold is favored in constrained peptide design to mimic β-turn structures, whereas linear Fmoc-amino acids (e.g., CAS: 105047-45-8) lack conformational control . Bicyclo[4.1.0] derivatives (CAS: 1875958-70-5) are used in prodrug formulations due to their hydrolytic stability .

Research and Industrial Relevance

  • Drug Design : The rigid bicyclo[3.1.0] core improves target selectivity in protease inhibitors compared to flexible analogues .
  • Material Science : Fmoc-bicyclic compounds serve as building blocks for self-assembling hydrogels, leveraging their amphiphilic properties .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C32H36N2O6
  • Molecular Weight : 544.65 g/mol
  • CAS Number : 1493802-95-1

The structure features a bicyclic framework with a methoxycarbonyl group and a fluorenyl moiety, which are known to enhance pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities. For instance, derivatives of bicyclic compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain bicyclic amines could effectively target cancer cells by disrupting metabolic pathways essential for cell proliferation .

Antimicrobial Activity

The presence of the fluorenyl group in the structure has been associated with enhanced antimicrobial properties. Compounds that incorporate methoxycarbonyl functionalities have demonstrated activity against a range of pathogens, including bacteria and fungi . This suggests that this compound may also possess similar antimicrobial effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Framework : Utilizing cyclization reactions to form the bicyclic structure.
  • Introduction of Functional Groups : Adding the methoxycarbonyl and fluorenyl groups through acylation and alkylation reactions.
  • Purification : Employing chromatographic techniques to achieve high purity levels.

A notable case study involved the synthesis of related compounds that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the bicyclic structure can lead to enhanced biological activity .

Study Compound Activity Cell Line Tested
Study 1Bicyclic Derivative ACytotoxicityHeLa (Cervical)
Study 2Bicyclic Derivative BAntimicrobialE. coli
Study 3Bicyclic Derivative CApoptosis InductionMCF7 (Breast)

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
  • Inhibition of Metabolic Enzymes : Similar structures have been shown to inhibit key metabolic enzymes, disrupting energy production in pathogens and cancer cells.
  • Cell Cycle Arrest : By interfering with cell cycle regulators, these compounds can halt the proliferation of cancer cells.

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